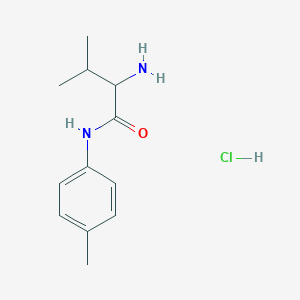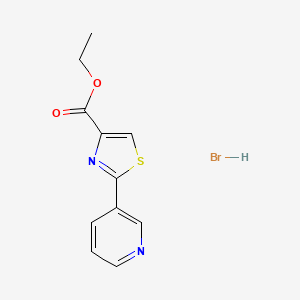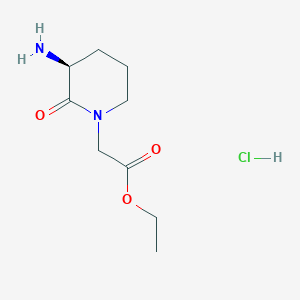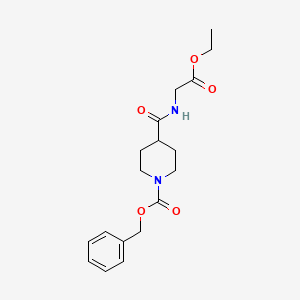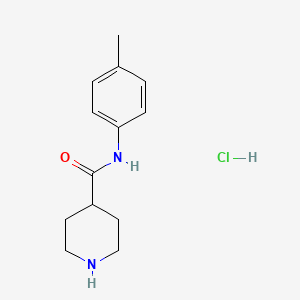
4-哌啶甲酰胺盐酸盐
描述
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. It is characterized by the presence of a piperidine ring and a 4-methylphenyl group, which contribute to its unique chemical properties.
科学研究应用
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds such as n-methyltyramine (nmt) are known to interact with trace amine-associated receptors (taars) in the human body . These receptors play a crucial role in modulating neurotransmission in the brain, affecting mood, cognition, and perception .
Mode of Action
It’s worth noting that similar compounds like n-methyltyramine (nmt) and substituted cathinones have been shown to stimulate the central nervous system, resulting in psychoactive effects . This suggests that N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride might interact with its targets in a similar manner, leading to changes in neurotransmission.
Biochemical Pathways
Similar compounds like n-methyltyramine (nmt) are known to be involved in the biosynthesis of tyramine via the action of the enzyme phenylethanolamine n-methyltransferase in humans . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects on neurotransmission.
Pharmacokinetics
Similar compounds like substituted cathinones are known to be soluble in water and other polar solvents, which can facilitate their dissolution for various applications .
Result of Action
Similar compounds like substituted cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects . This suggests that the compound might have similar effects on a molecular and cellular level.
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as thrombin, trypsin, and chymotrypsin . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to therapeutic effects.
Cellular Effects
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been shown to bind to specific receptors, altering their activity and subsequently affecting downstream signaling pathways . This mechanism is vital for its potential use in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Understanding these temporal effects is crucial for its application in research and therapy.
Dosage Effects in Animal Models
The effects of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have therapeutic effects, while at higher doses, it may exhibit toxic or adverse effects . These dosage-dependent effects are essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo phase I and phase II metabolism, leading to the formation of various metabolites . Understanding these metabolic pathways is crucial for its application in biochemical research and therapy.
Transport and Distribution
The transport and distribution of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride within cells and tissues are essential for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. For example, it has been observed to be transported across cell membranes and distributed within various cellular compartments . These transport and distribution mechanisms are vital for its therapeutic potential.
Subcellular Localization
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize within the cytoplasm and nucleus, influencing its activity . Understanding its subcellular localization is crucial for its application in research and therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-methylphenylamine with piperidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .
化学反应分析
Types of Reactions
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
相似化合物的比较
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride can be compared with other piperidine derivatives such as:
N-(4-Methylphenyl)-2-(propylamino)propanamide hydrochloride: Similar in structure but with different pharmacological properties.
N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride: Differing in the position of the carboxamide group, leading to variations in chemical reactivity and biological activity
These comparisons highlight the uniqueness of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride in terms of its specific chemical structure and the resulting effects on its applications and mechanism of action.
属性
IUPAC Name |
N-(4-methylphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJDUFQOUPASGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


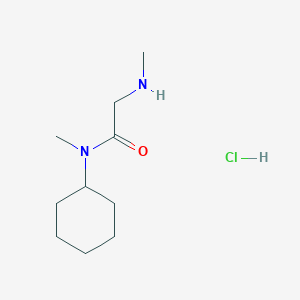
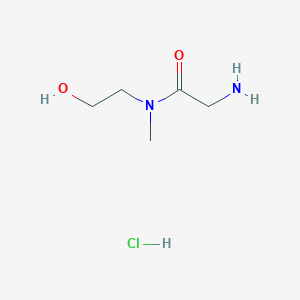
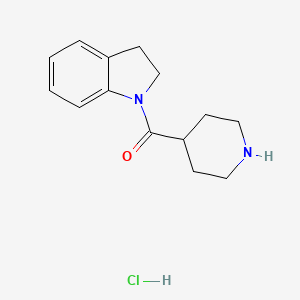

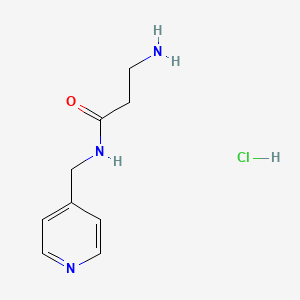
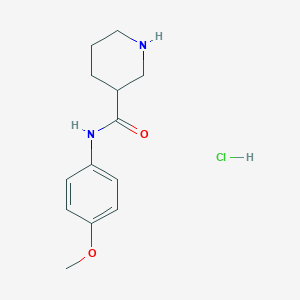
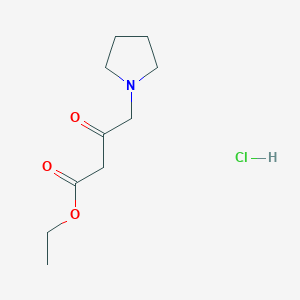
![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)
